molecular formula C8H6N2S B14138760 2-(2-Thienyl)pyrimidine

2-(2-Thienyl)pyrimidine

Cat. No.: B14138760
M. Wt: 162.21 g/mol
InChI Key: ROZONHXKGSVJFN-UHFFFAOYSA-N
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Description

2-(2-Thienyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Thienyl)pyrimidine typically involves the cyclization of appropriate precursors. One common method is the reaction of thiophene-2-carboxaldehyde with guanidine or its derivatives under acidic or basic conditions. This reaction forms the pyrimidine ring fused with the thiophene moiety .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often using continuous flow reactors to enhance yield and purity. Catalysts such as palladium or copper may be employed to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Thienyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(2-Thienyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Thienyl)pyrimidine involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, leading to reduced production of prostaglandins. Its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of the thiophene and pyrimidine rings, which imparts distinct chemical and biological properties. This fusion enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

2-thiophen-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S/c1-3-7(11-6-1)8-9-4-2-5-10-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZONHXKGSVJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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